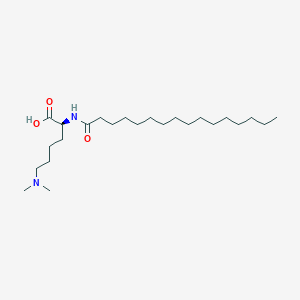

N6,N6-Dimethyl-N2-palmitoyl-L-lysine

Description

N6,N6-Dimethyl-N2-palmitoyl-L-lysine is a modified lysine derivative characterized by a palmitoyl group (C16 fatty acid) attached to the α-amino group (N2) and dimethyl substitutions at the ε-amino group (N6). Its molecular formula is C24H48N2O3, with a molecular weight of 412.65 g/mol (estimated) .

Properties

CAS No. |

17196-53-1 |

|---|---|

Molecular Formula |

C24H48N2O3 |

Molecular Weight |

412.6 g/mol |

IUPAC Name |

(2S)-6-(dimethylamino)-2-(hexadecanoylamino)hexanoic acid |

InChI |

InChI=1S/C24H48N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)25-22(24(28)29)19-17-18-21-26(2)3/h22H,4-21H2,1-3H3,(H,25,27)(H,28,29)/t22-/m0/s1 |

InChI Key |

GWDTVVIWAYRGHH-QFIPXVFZSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCCCN(C)C)C(=O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN(C)C)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCCCN(C)C)C(=O)O |

Other CAS No. |

17196-53-1 |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Properties

One of the most significant applications of DMPL is its antimicrobial activity. Studies have demonstrated that lipopeptides containing palmitoyl groups exhibit substantial antibacterial effects against a range of pathogens, including Gram-positive bacteria like Listeria monocytogenes.

- Mechanism of Action : The antimicrobial activity is attributed to the cationic nature of the lipopeptides, which allows them to interact with negatively charged bacterial membranes, leading to cell lysis and death without promoting resistance .

- Case Study : In a recent study, DMPL was incorporated into hybrid materials with alginate and graphene oxide, showing significant antimicrobial efficacy. The self-assembly of these lipopeptides into micellar structures enhanced their stability and bioavailability .

Wound Healing Applications

DMPL has been investigated for its potential in wound healing due to its ability to promote cell proliferation and migration.

- Cell Viability : Research indicates that DMPL maintains good cytocompatibility with fibroblasts at lower concentrations, making it a promising candidate for wound healing formulations .

- Case Study : A study examined the effects of DMPL on fibroblast activity, demonstrating increased collagen synthesis and enhanced wound closure in vitro. This suggests that DMPL could be integrated into topical formulations for enhanced wound healing .

Drug Delivery Systems

The amphiphilic nature of DMPL allows it to be used in drug delivery systems, facilitating the encapsulation and targeted delivery of therapeutic agents.

- Self-Assembly : DMPL can self-assemble into nanostructures that can encapsulate hydrophobic drugs, improving their solubility and bioavailability. This property is particularly useful for delivering poorly soluble drugs .

- Case Study : In a formulation study, DMPL was combined with various hydrophobic drugs, resulting in improved release profiles and enhanced therapeutic efficacy compared to traditional delivery methods .

Cosmetic Applications

Due to its skin-beneficial properties, DMPL is also explored in cosmetic formulations aimed at enhancing skin health.

- Skin Barrier Function : DMPL can stimulate the production of proteins involved in skin barrier function, such as fibulin-5 and lysyl oxidase-like 1, which are crucial for maintaining skin integrity .

- Case Study : A patent application highlighted the use of DMPL in creams designed to treat conditions such as diabetic retinopathy and age-related macular degeneration by enhancing skin repair mechanisms .

Metabolomics Studies

Recent metabolomics studies have utilized DMPL to explore its effects on metabolic pathways.

- Biochemical Profiling : By analyzing metabolic changes induced by DMPL treatment, researchers can gain insights into its biological effects at a molecular level. This approach has identified numerous metabolites influenced by DMPL, contributing to our understanding of its pharmacodynamics .

Data Summary

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N6,N6-Dimethyl-N2-palmitoyl-L-lysine with structurally related lysine derivatives:

Key Observations:

- Substituent Effects : Dimethyl groups at N6 reduce steric hindrance compared to trimethylated lysine (N6,N6,N6-Trimethyl-L-lysine), which may influence binding to enzymes or receptors .

- Functional Groups : The N2-palmitoyl modification distinguishes it from compounds like N6-(1-oxotetradecyl)-N2-Cbz-L-lysine, where a benzyloxycarbonyl (Cbz) group alters reactivity and stability .

Preparation Methods

Sequential Protection and Functionalization

This method involves protecting the α-amino group, dimethylating the ε-amino group, deprotecting the α-amino group, and finally acylating it with palmitoyl chloride. The use of orthogonal protecting groups (e.g., tert-butoxycarbonyl [Boc]) ensures selective reactivity.

Direct Acylation-Dimethylation Cascade

Alternative approaches explore simultaneous acylation and dimethylation under controlled conditions, though this risks undesired side reactions such as over-alkylation or hydrolysis.

Step-by-Step Preparation Protocol

The following procedure adapts methodologies from lysine-based organogelator synthesis and reductive amination techniques:

Protection of the α-Amino Group

Dimethylation of the ε-Amino Group

Deprotection of the α-Amino Group

-

Deprotection : Treat N²-Boc-N⁶,N⁶-dimethyl-L-lysine with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at room temperature for 2 hours.

-

Neutralization : Evaporate TFA under reduced pressure and neutralize with saturated sodium bicarbonate.

-

Product : N⁶,N⁶-dimethyl-L-lysine, isolated as a white solid (yield: 95%).

Acylation with Palmitoyl Chloride

-

Reaction : Dissolve N⁶,N⁶-dimethyl-L-lysine (1 equiv) in anhydrous chloroform. Add triethylamine (3 equiv) and palmitoyl chloride (1.2 equiv) dropwise at 0°C. Stir overnight at room temperature.

-

Workup : Quench with ice water, extract with chloroform, and dry over sodium sulfate.

-

Purification : Column chromatography (silica gel, chloroform:ethyl acetate 4:1) yields N⁶,N⁶-dimethyl-N²-palmitoyl-L-lysine as a white solid (yield: 70–75%).

Optimization and Critical Parameters

Solvent Selection

Stoichiometric Ratios

Purification Challenges

-

Column Chromatography : Essential for separating monoacylated product from diacylated byproducts.

-

Recrystallization : Ethanol/water mixtures (3:1) improve crystal purity (>98% by HPLC).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Fourier Transform Infrared (FT-IR)

Comparative Analysis of Synthetic Routes

| Parameter | Sequential Protection | Direct Cascade |

|---|---|---|

| Yield | 70–75% | <50% |

| Purity (HPLC) | >98% | 80–85% |

| Side Products | Minimal | Diacylation |

| Scalability | High | Low |

Industrial and Laboratory-Scale Adaptations

Continuous Flow Synthesis

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N6,N6-Dimethyl-N2-palmitoyl-L-lysine, and how can purity be optimized?

- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Boc-protected lysine derivatives to ensure selective acylation at the N2 position. Palmitoylation can be achieved via carbodiimide-mediated coupling (e.g., EDC/HOBt). Purification via reversed-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in acetonitrile/water) is critical to isolate >95% pure product. Monitor reaction progress using TLC or LC-MS .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., ESI-MS in positive ion mode) and 2D NMR (¹H-¹³C HSQC, COSY) to resolve methyl and palmitoyl group assignments. Compare spectral data to libraries of analogous lysine derivatives (e.g., δ-trimethyllysine in mzCloud) .

Q. What stability conditions should be prioritized during storage of this compound?

- Methodological Answer : Store lyophilized powder at -20°C under inert gas (argon) to prevent oxidation. For aqueous solutions, maintain pH 6.5–7.5 (buffered with Tris-HCl) and avoid prolonged exposure to light. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation via HPLC .

Advanced Research Questions

Q. How should researchers address contradictions in bioactivity data across cell-based assays?

- Methodological Answer : Systematically vary experimental parameters (e.g., cell line origin, serum concentration, and incubation time) to identify confounding factors. Use QSR N6 or NVivo software to code and compare datasets, ensuring statistical rigor (e.g., ANOVA with post-hoc tests). Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake studies) .

Q. What experimental design principles apply to studying the compound’s interaction with lipid bilayers?

- Methodological Answer : Employ Langmuir-Blodgett troughs to measure monolayer insertion kinetics or use fluorescence anisotropy with DPH probes to assess membrane fluidity changes. Incorporate molecular dynamics (MD) simulations (e.g., GROMACS) parameterized with the compound’s SMILES notation to predict bilayer penetration .

Q. How can degradation pathways be elucidated under physiological conditions?

- Methodological Answer : Simulate in vivo conditions using liver microsomes or S9 fractions to identify metabolites via LC-MS/MS. Compare fragmentation patterns to reference standards (e.g., N6-trimethyllysine metabolites). Apply kinetic modeling (e.g., Michaelis-Menten) to quantify enzymatic hydrolysis rates .

Q. What strategies resolve solubility limitations in aqueous buffers for in vivo studies?

- Methodological Answer : Optimize formulations using cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions. Characterize particle size via dynamic light scattering (DLS) and assess stability under physiological pH (7.4) and temperature (37°C). Validate bioavailability using radiolabeled tracer studies .

Q. How can researchers reconcile discrepancies between computational predictions and experimental binding data?

- Methodological Answer : Re-evaluate docking parameters (e.g., force fields, solvation models) in tools like AutoDock Vina. Validate in silico results with isothermal titration calorimetry (ITC) to measure thermodynamic binding constants. Use sensitivity analysis to identify variables (e.g., protonation states) that impact predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.